N-(2-ethoxyphenyl)-4,5-dimethylthiophene-3-carboxamide
Overview
Description
N-(2-ethoxyphenyl)-4,5-dimethylthiophene-3-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethoxyphenyl group and a carboxamide group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-4,5-dimethylthiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where an ethoxybenzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the thiophene derivative with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, potentially leading to the development of new drugs.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-4,5-dimethylthiophene-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The ethoxyphenyl group and the carboxamide group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one:
N-(2-ethoxyphenyl)-2-(1-phenyl-1H-tetrazol-5-yl)thioacetamide: A compound with a similar structure but different functional groups, leading to different chemical properties and applications.
Uniqueness
N-(2-ethoxyphenyl)-4,5-dimethylthiophene-3-carboxamide is unique due to the specific combination of functional groups attached to the thiophene ring
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4,5-dimethylthiophene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-4-18-14-8-6-5-7-13(14)16-15(17)12-9-19-11(3)10(12)2/h5-9H,4H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDPHYBSAFDLCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CSC(=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701208686 | |
Record name | N-(2-Ethoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701208686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49823970 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
774589-68-3 | |
Record name | N-(2-Ethoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=774589-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Ethoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701208686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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